1-(Phenylacetyl)piperidine chemical structure and properties
1-(Phenylacetyl)piperidine chemical structure and properties
1-(Phenylacetyl)piperidine: Technical Characterization & Application Guide
Abstract
1-(Phenylacetyl)piperidine (CAS 3626-62-8) is a significant amide intermediate in organic synthesis and medicinal chemistry. Functioning as a lipophilic scaffold, it serves as a core structural motif in the development of analgesics, local anesthetics, and antineoplastic agents. This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and regulatory considerations for researchers in drug discovery.
Chemical Identity & Physicochemical Profiling
1-(Phenylacetyl)piperidine is a tertiary amide formed by the condensation of phenylacetic acid derivatives with piperidine. Its structure features a flexible methylene linker connecting a lipophilic phenyl ring to a polarizable piperidine heterocycle, a configuration known as a "privileged scaffold" in GPCR ligand design.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | 1-(2-Phenylacetyl)piperidine; 2-Phenyl-1-(piperidin-1-yl)ethanone |
| CAS Registry | 3626-62-8 |
| Molecular Formula | C₁₃H₁₇NO |
| Molecular Weight | 203.28 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity/temperature) |
| Boiling Point | ~170–175 °C at 15 mmHg (Predicted: ~380 °C at 760 mmHg) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
| LogP (Calc) | 2.2 ± 0.2 (Lipophilic) |
| pKa | Non-ionizable (Amide nitrogen is neutral) |
Synthesis & Manufacturing Protocol
Expertise & Experience: While direct thermal dehydration of phenylacetic acid and piperidine is possible, it is kinetically sluggish and prone to byproduct formation. The Schotten-Baumann reaction (using phenylacetyl chloride) or DCC-mediated coupling are the industry standards for high-yield, high-purity synthesis.
Protocol: Acyl Chloride Coupling (Schotten-Baumann Conditions)
Note: This protocol prioritizes purity and ease of workup.
Reagents:
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Phenylacetyl chloride (1.0 eq) [List I Precursor - Handle with Compliance]
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Piperidine (1.1 eq) [List II Chemical]
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Triethylamine (Et₃N) (1.2 eq) or NaOH (10% aq)
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Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
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Preparation: Charge a 3-neck round-bottom flask with Piperidine (1.1 eq) and Et₃N (1.2 eq) in dry DCM (10 mL/g substrate) under nitrogen atmosphere. Cool to 0°C.
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Addition: Dropwise add Phenylacetyl chloride (1.0 eq) diluted in DCM over 30 minutes. Critical: Maintain temperature < 5°C to prevent polymerization or side-reactions.
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
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Quench & Workup:
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Purification: Concentrate in vacuo. The crude oil often crystallizes upon standing or can be recrystallized from Hexane/Et₂O if solid; otherwise, purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexane).
Synthesis Workflow Diagram
Caption: Optimized Schotten-Baumann synthesis workflow for 1-(Phenylacetyl)piperidine.
Analytical Profiling & Characterization
To validate the structure, the following spectral data must be confirmed. The amide bond rotation often results in broad or split signals in NMR at room temperature.
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¹H NMR (400 MHz, CDCl₃):
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δ 7.20–7.35 (m, 5H): Phenyl aromatic protons.
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δ 3.72 (s, 2H): Benzylic methylene (-CH₂-CO-). Diagnostic Peak.
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δ 3.55 (m, 2H) & 3.38 (m, 2H): Piperidine N-CH₂ protons (often distinct due to restricted rotation).
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δ 1.50–1.65 (m, 6H): Piperidine C-CH₂ protons.
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IR Spectrum (ATR):
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1630–1650 cm⁻¹: Strong C=O stretch (Tertiary Amide).
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No N-H stretch (confirms absence of secondary amide/amine impurities).
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Medicinal Chemistry Applications
1-(Phenylacetyl)piperidine is rarely a final drug but serves as a critical pharmacophore and intermediate .
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Analgesic Scaffold: The N-acyl piperidine motif mimics the structure of fentanyl and phencyclidine (PCP) derivatives, though the amide functionality significantly alters the binding profile, reducing psychotropic effects while retaining potential anti-nociceptive properties.
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Peptide Synthesis: It acts as a capping agent or a model substrate for testing novel amide bond formation methodologies.
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Antineoplaston Research: Related derivatives (e.g., 3-(phenylacetylamino)piperidine-2,6-dione) have been investigated for antineoplastic activity, where the phenylacetyl group acts as a glutamine metabolism modulator.
Mechanism of Action (General Scaffold Utility)
Caption: Pharmacophoric mapping of the phenylacetyl-piperidine scaffold in receptor binding.
Regulatory & Safety Considerations
Regulatory Status (DEA/International):
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Precursor Control: While 1-(Phenylacetyl)piperidine itself is not always explicitly scheduled, it is synthesized from Phenylacetic Acid (DEA List I Chemical) and Piperidine (DEA List II Chemical) .
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Watch List: Because it can be hydrolyzed back to Phenylacetic Acid (a direct precursor to Phenyl-2-Propanone/Methamphetamine), this compound is closely monitored. Distribution often requires "Know Your Customer" (KYC) verification to ensure it is not being used as a "masked" precursor.
Safety (GHS Classification):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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Handling: Use standard PPE (Gloves, Goggles, Fume Hood). Avoid inhalation of vapors during synthesis.
References
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National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 77184, 1-(Phenylacetyl)piperidine. Retrieved from [Link]
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Drug Enforcement Administration (DEA). (2024). List I and List II Chemicals. Retrieved from [Link]
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Organic Chemistry Portal. (2024). Amide Coupling Reagents and Protocols. Retrieved from [Link]
